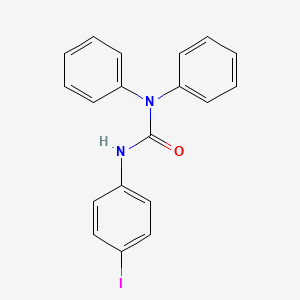![molecular formula C15H11BrO3 B12129323 Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate](/img/structure/B12129323.png)
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de (2-bromonaphto[2,1-b]furan-1-yl)méthyle est un composé organique de formule moléculaire C15H11BrO3. Il s’agit d’un dérivé du naphtofurane, un système aromatique fusionné, et contient un atome de brome et un groupe fonctionnel ester.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate de (2-bromonaphto[2,1-b]furan-1-yl)méthyle implique généralement la bromation du naphtofurane suivie d’une estérification. Une voie de synthèse courante comprend :
Bromation : Le naphtofurane est traité avec du brome en présence d’un catalyseur tel que le bromure de fer(III) pour introduire l’atome de brome à la position souhaitée.
Estérification : Le naphtofurane bromé est ensuite mis à réagir avec le chloroacétate de méthyle en présence d’une base comme le carbonate de potassium pour former la liaison ester.
Méthodes de production industrielle
La production industrielle de l’acétate de (2-bromonaphto[2,1-b]furan-1-yl)méthyle peut impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des réacteurs à flux continu et des systèmes automatisés peuvent être utilisés pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de (2-bromonaphto[2,1-b]furan-1-yl)méthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres nucléophiles dans des réactions de substitution.
Réactions de réduction : Le groupe ester peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Réactions d’oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour former des structures plus complexes.
Réactifs et conditions courants
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’une base.
Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium dans des solvants anhydres.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Principaux produits
Substitution : Formation de nouveaux composés avec différents groupes fonctionnels remplaçant l’atome de brome.
Réduction : Conversion du groupe ester en alcool.
Oxydation : Formation d’acides carboxyliques ou d’autres dérivés oxydés.
Applications De Recherche Scientifique
L’acétate de (2-bromonaphto[2,1-b]furan-1-yl)méthyle a plusieurs applications en recherche scientifique :
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale : Précurseur potentiel pour le développement de composés pharmaceutiques.
Science des matériaux : Étudié pour ses propriétés dans le développement de nouveaux matériaux.
Études biologiques : Utilisé dans des études pour comprendre son activité biologique et ses effets thérapeutiques potentiels.
Mécanisme D'action
Le mécanisme d’action de l’acétate de (2-bromonaphto[2,1-b]furan-1-yl)méthyle dépend de son interaction avec les cibles moléculaires. Il peut agir comme un ligand, se liant à des protéines ou des enzymes spécifiques, modulant ainsi leur activité. Le groupe ester peut subir une hydrolyse, libérant des métabolites actifs qui interagissent avec les voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de (2-chloronaphto[2,1-b]furan-1-yl)méthyle
- Acétate de (2-fluoronaphto[2,1-b]furan-1-yl)méthyle
- Acétate de (2-iodonaphto[2,1-b]furan-1-yl)méthyle
Unicité
L’acétate de (2-bromonaphto[2,1-b]furan-1-yl)méthyle est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et ses interactions. L’atome de brome peut participer à des réactions de substitution spécifiques qui ne sont pas possibles avec d’autres halogènes, offrant des voies distinctes pour les modifications chimiques.
Les caractéristiques structurales et la réactivité uniques de ce composé en font un outil précieux dans divers domaines de la recherche et de l’industrie.
Propriétés
Formule moléculaire |
C15H11BrO3 |
|---|---|
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
methyl 2-(2-bromobenzo[e][1]benzofuran-1-yl)acetate |
InChI |
InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3 |
Clé InChI |
ACYAEXAHQINSEK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(OC2=C1C3=CC=CC=C3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)

![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea](/img/structure/B12129285.png)
![Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129290.png)
![1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12129292.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129315.png)
![N-(4-chlorophenyl)-2-{(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-[(thiophen-2-ylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12129316.png)

![Methyl [(2-bromobenzoyl)amino]acetate](/img/structure/B12129319.png)
